molecular formula C12H13N3S B14296521 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- CAS No. 125159-34-4

1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-

Cat. No.: B14296521
CAS No.: 125159-34-4
M. Wt: 231.32 g/mol
InChI Key: AUTXJLFNORABNE-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- is an organic compound with the molecular formula C12H13N3S This compound is characterized by the presence of two amino groups attached to a benzene ring, along with a thioether linkage to another aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- typically involves the reaction of 1,2-benzenediamine with 4-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the thioether linkage.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of reactive intermediates, which can interact with cellular components such as proteins, DNA, or enzymes. These interactions can lead to various biological effects, depending on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine, 4-methyl-: A derivative with a methyl group instead of the aminophenylthio group.

    1,4-Benzenediamine, N-phenyl-: A compound with a phenyl group attached to the nitrogen atom.

Uniqueness

1,2-Benzenediamine, 4-[(4-aminophenyl)thio]- is unique due to the presence of the thioether linkage and the additional amino group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

125159-34-4

Molecular Formula

C12H13N3S

Molecular Weight

231.32 g/mol

IUPAC Name

4-(4-aminophenyl)sulfanylbenzene-1,2-diamine

InChI

InChI=1S/C12H13N3S/c13-8-1-3-9(4-2-8)16-10-5-6-11(14)12(15)7-10/h1-7H,13-15H2

InChI Key

AUTXJLFNORABNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)SC2=CC(=C(C=C2)N)N

Origin of Product

United States

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